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Compound of Interest

Compound Name: Basic Violet 8

Cat. No.: B3029835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Basic Violet 8, commonly known as Crystal Violet or Gentian Violet, is a cationic

triarylmethane dye extensively utilized in biological and microbiological research.[1][2] Its ability

to bind to negatively charged cellular components, such as nucleic acids and proteins in the

cell nucleus and the peptidoglycan layer of Gram-positive bacteria, makes it a versatile stain for

various applications.[1][3] These applications include the differentiation of bacterial species,

quantification of cell viability and proliferation, and assessment of biofilm formation.[3][4][5] This

document provides detailed protocols for the preparation and use of Basic Violet 8 staining

solutions for these key research applications.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Basic Violet 8 is crucial for the

proper preparation and application of its staining solutions.
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Property Value Reference

Synonyms

Crystal Violet, Gentian Violet,

Methyl Violet 10B,

Hexamethylpararosaniline

chloride

C.I. Number 42555 [6]

CAS Number 548-62-9

Molecular Formula C₂₅H₃₀ClN₃ [1]

Molecular Weight 407.98 g/mol

Appearance Dark purple crystalline solid [1]

Solubility
Soluble in water, ethanol, and

other organic solvents.
[1][7][8]

Safety Precautions
Basic Violet 8 is considered hazardous and requires careful handling.

Health Hazards: Harmful if swallowed and causes serious eye damage. It is also suspected

of causing cancer and is very toxic to aquatic life with long-lasting effects.[9]

Personal Protective Equipment (PPE): Always wear protective gloves, protective clothing,

eye protection, and face protection when handling the dye.[10] Work in a well-ventilated area

or under a chemical fume hood.[9]

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or

smoke when using this product. Wash hands and any exposed skin thoroughly after

handling.[10]

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep away from

direct sunlight.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.[9]
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Preparation of Staining Solutions
The concentration and solvent for the Basic Violet 8 staining solution vary depending on the

specific application.

Application
Staining Solution
Composition

Preparation

General Cell Staining &

Viability Assays

0.1% - 0.5% (w/v) Crystal

Violet in water or 20%

methanol.[11][12]

To prepare a 0.5% solution in

20% methanol: Dissolve 0.5 g

of Basic Violet 8 powder in 100

mL of 20% methanol in distilled

water.[11] Stir thoroughly until

completely dissolved. Filter if

necessary.[11][13]

Gram Staining
Hucker's Crystal Violet

Solution

Solution A: Dissolve 2 g of

Basic Violet 8 (90% dye

content) in 20 mL of 95%

ethanol. Solution B: Dissolve

0.8 g of ammonium oxalate

monohydrate in 80 mL of

distilled water. Mix Solution A

and Solution B. Let it stand for

24 hours before use and filter.

[13]

Biofilm Quantification
0.1% (w/v) Crystal Violet in

deionized water.[14]

Dissolve 0.1 g of Basic Violet 8

powder in 100 mL of deionized

water. Filter the solution

through a 0.22 µm membrane

to remove any undissolved

particles.[15]

Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay
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This protocol is designed for quantifying the relative cell density in adherent cell cultures, often

used to assess cytotoxicity or cell proliferation.[4][11]

Cell Culture and Treatment

Staining Procedure Quantification

Seed Adherent Cells in Multi-well Plate Incubate for Cell Adhesion (18-24h) Add Experimental Treatment Incubate for Desired Period Remove Culture Medium

Wash with PBS

Fix Cells (e.g., 100% Methanol, 10-20 min)

Stain with 0.5% Crystal Violet (20 min)

Wash Excess Stain with Water

Air Dry Plate Solubilize Dye (e.g., Methanol or 10% Acetic Acid) Measure Absorbance (OD 570-590 nm)

Click to download full resolution via product page

Fig. 1: Workflow for Crystal Violet Cell Viability Assay.

Methodology:

Cell Seeding: Seed adherent cells in a multi-well plate at a density that allows for logarithmic

growth during the experimental period.[16] Include control wells with medium only for

background measurement.[16]
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Treatment: After allowing the cells to adhere (typically 18-24 hours), replace the medium with

fresh medium containing the experimental compound or condition.[16]

Incubation: Incubate the plate for the desired treatment period.

Fixation:

Carefully aspirate the culture medium.[17]

Gently wash the cells with Phosphate-Buffered Saline (PBS).[17]

Add a fixative solution, such as 100% methanol, to each well and incubate for 10-20

minutes at room temperature.[11][17]

Staining:

Remove the fixative solution.[17]

Add the 0.5% Crystal Violet staining solution to each well, ensuring the cell monolayer is

completely covered.[11]

Incubate for 20 minutes at room temperature.[16]

Washing:

Remove the staining solution.

Wash the wells multiple times with tap water or deionized water until the wash water is

clear to remove all unbound dye.[11][17]

Drying: Invert the plate on a paper towel to remove excess water and allow the plate to air

dry completely.[16]

Solubilization: Add a solubilization solution (e.g., 100% methanol or 10% acetic acid) to each

well to dissolve the stain taken up by the cells.[11] Incubate for 15-30 minutes at room

temperature, with gentle agitation if necessary.[11]
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Quantification: Measure the absorbance of the solubilized dye using a microplate reader at a

wavelength between 570 and 590 nm.[16] The absorbance is directly proportional to the

number of viable, adherent cells.

Protocol 2: Gram Staining of Bacteria
Gram staining is a fundamental differential staining technique used to classify bacteria into two

groups: Gram-positive and Gram-negative, based on their cell wall structure.[3]
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Prepare and Heat-Fix Bacterial Smear on Slide

Flood with Crystal Violet (Primary Stain) for 1 min

Rinse with Water

Cover with Gram's Iodine (Mordant) for 1 min

Rinse with Water

Decolorize with Alcohol/Acetone (e.g., 3-5 sec)

Rinse with Water

Counterstain with Safranin for 1 min

Rinse with Water

Blot Dry and Observe Under Microscope

Click to download full resolution via product page

Fig. 2: Workflow for the Gram Staining Procedure.
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Methodology:

Smear Preparation: Prepare a thin smear of a bacterial sample on a clean glass slide, air

dry, and then heat-fix by passing it through a flame a few times.[18][19]

Primary Staining: Flood the smear with Hucker's Crystal Violet solution and let it stand for 1

minute.[18][20] This will stain all bacterial cells purple.

Washing: Gently rinse the slide with tap water.[18]

Mordant Application: Flood the smear with Gram's Iodine solution and let it stand for 1

minute.[18][20] The iodine forms a complex with the crystal violet.

Washing: Rinse the slide with tap water.[18]

Decolorization: This is a critical step. Rinse the slide with a decolorizing agent (e.g., 95%

ethanol or a mixture of acetone and alcohol) for a brief period (typically 3-5 seconds) until the

runoff is clear.[18][21] Gram-negative bacteria will be decolorized, while Gram-positive

bacteria will retain the purple stain.

Washing: Immediately rinse with tap water to stop the decolorization process.[18]

Counterstaining: Flood the slide with a counterstain, such as safranin, for 30-60 seconds.[18]

[21] This will stain the decolorized Gram-negative bacteria pink or red.

Washing and Drying: Rinse the slide with water, blot it dry gently, and observe under a

microscope.[18][19]

Observation: Gram-positive bacteria will appear purple, while Gram-negative bacteria will

appear pink or red.[18][21]

Protocol 3: Biofilm Quantification Assay
This assay quantifies the total biomass of a biofilm formed by microorganisms in a microtiter

plate.[5]
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Biofilm Formation

Staining Procedure Quantification

Inoculate Microtiter Plate with Bacterial Culture Incubate (e.g., 24-48h at 37°C) Remove Planktonic Cells

Wash Wells with PBS

Stain with 0.1% Crystal Violet (10-15 min)

Wash Excess Stain with Water

Air Dry Plate Solubilize Dye (e.g., 30% Acetic Acid) Measure Absorbance (OD 570 nm)

Click to download full resolution via product page

Fig. 3: Workflow for Biofilm Quantification using Crystal Violet.

Methodology:

Inoculation: Dispense diluted bacterial cultures into the wells of a flat-bottomed 96-well

microtiter plate.[22] Include sterile medium as a negative control.[5]

Incubation: Cover the plate and incubate under static conditions at the optimal growth

temperature for the microorganism (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

[5][22]

Washing:

Discard the culture medium and gently wash the wells twice with PBS or sterile deionized

water to remove non-adherent (planktonic) cells.[5] Be careful not to disturb the biofilm.
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Staining:

Add 125 µL of 0.1% Crystal Violet solution to each well and incubate for 10-15 minutes at

room temperature.[22][23]

Washing:

Remove the staining solution and wash the plate by submerging it in a container of water

to remove excess stain.[23] Repeat this washing step.

Drying: Invert the plate on a paper towel to remove excess liquid and allow it to air dry

completely.[22]

Solubilization: Add 200 µL of 30% acetic acid in water to each well to solubilize the crystal

violet that has stained the biofilm.[22]

Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottomed microtiter plate

and measure the absorbance at a wavelength of approximately 570 nm using a microplate

reader.[23] The absorbance reading is a measure of the amount of biofilm formed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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